Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 1417098-22-6
VCID: VC2758181
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)15-8-10-6-14(7-11(10)9-15)17-4-5-18-14/h10-11H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2CC3(CC2C1)OCCO3
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester

CAS No.: 1417098-22-6

Cat. No.: VC2758181

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester - 1417098-22-6

Specification

CAS No. 1417098-22-6
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name tert-butyl spiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-2-carboxylate
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)15-8-10-6-14(7-11(10)9-15)17-4-5-18-14/h10-11H,4-9H2,1-3H3
Standard InChI Key KMKAUFKZZQLHBO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CC3(CC2C1)OCCO3
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC3(CC2C1)OCCO3

Introduction

Chemical Identity and Fundamental Properties

Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester is identified by the CAS Registry Number 1417098-22-6. This complex organic molecule belongs to the class of spirocyclic compounds, specifically featuring a spiro connection between a cyclopenta[c]pyrrole and a dioxolane ring system .

The compound has a molecular formula of C₁₄H₂₃NO₄ and a calculated molecular weight of 269.34 g/mol. It contains multiple functional groups including a tertiary amine within the pyrrole ring system, a carboxylic acid ester (specifically a tert-butyl ester), and a dioxolane ring . The presence of these diverse functional groups contributes to its unique chemical reactivity profile and potential applications in various fields.

Structural Characteristics

The compound's molecular structure features several key structural elements:

  • A spirocyclic framework where two ring systems share a single carbon atom

  • A cyclopenta[c]pyrrole core structure (tetrahydro form)

  • A 1,3-dioxolane ring connected via a spiro linkage

  • A tert-butyl carbamate (Boc) protecting group

Table 1: Structural Components of Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester

Structural ElementDescriptionContribution to Properties
Spirocyclic coreCarbon atom shared by two ring systemsCreates rigid, three-dimensional framework
Cyclopenta[c]pyrroleNitrogen-containing heterocycleProvides potential for hydrogen bonding and basic properties
1,3-DioxolaneFive-membered ring with two oxygen atomsContributes to polarity and potential hydrogen bond acceptor sites
tert-Butyl esterCarboxylic acid protected as tert-butyl esterProvides metabolic stability and lipophilicity

The unique spirocyclic arrangement creates a rigid, three-dimensional structure with specific spatial characteristics that can be advantageous in molecular recognition processes such as protein binding . The non-planar nature of this molecule provides increased three-dimensional coverage compared to planar aromatic systems, a phenomenon that enhances its potential applications in medicinal chemistry .

Synthesis and Production Methodologies

Production Considerations

Industrial production of Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester may utilize automated reactors and continuous flow systems to enhance efficiency and scalability. The synthesis typically requires precise control of reaction parameters such as:

  • Temperature

  • Solvent selection

  • Catalyst type and concentration

  • Reaction time

  • pH control

The production process may also involve multiple purification steps, including chromatography, recrystallization, and distillation to achieve the desired purity level, which is typically specified as ≥95% or ≥98% depending on the intended application .

Applications in Scientific Research

Medicinal Chemistry Applications

Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester holds significant potential in medicinal chemistry due to its unique structural characteristics . The five-membered pyrrolidine ring is widely used by medicinal chemists to develop compounds for the treatment of various human diseases .

The advantages of the pyrrolidine scaffold in drug design include:

  • Efficient exploration of pharmacophore space due to sp³-hybridization

  • Contribution to the stereochemistry of the molecule

  • Increased three-dimensional coverage due to the non-planarity of the ring

In particular, compounds containing the pyrrolidine moiety have shown various biological activities:

  • Inhibitory effects on key kinases such as EGFR and CDK-2

  • Modulation of pro-apoptotic and anti-apoptotic gene expressions

  • Promotion of apoptosis in cancer cells

The spirocyclic structure provides a rigid framework that can contribute to enhanced binding affinity and selectivity for biological targets. The presence of the tert-butyl ester group can also contribute to improved pharmacokinetic properties, including enhanced metabolic stability and membrane permeability.

Structure-Activity Relationship Considerations

The stereochemistry of the compound is particularly important for its biological activity. As with many pyrrolidine derivatives, the spatial orientation of substituents can lead to significant differences in biological profiles due to different binding modes to enantioselective proteins . The pyrrolidine ring can adopt different conformations, including "exo" and "endo" envelope conformers, depending on the substituents present, which can greatly influence its interaction with biological targets .

Table 2: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Biological ActivityMechanism
Pyrrolidine ringNeural receptor modulationInteraction with CNS receptors
Spirocyclic frameworkEnhanced target selectivityRigid conformation limiting rotational freedom
tert-Butyl esterImproved pharmacokineticsProtection against premature hydrolysis
Dioxolane ringMetabolic stabilityResistance to certain enzymatic degradations

Chemical Reactivity and Transformations

Hydrolysis and Deprotection

The tert-butyl ester group in Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester can undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This transformation is particularly useful in synthetic sequences where the ester serves as a protecting group that can be removed at a later stage.

The acid-catalyzed hydrolysis typically proceeds through the following mechanism:

  • Protonation of the carbonyl oxygen

  • Cleavage of the tert-butyl group as tert-butyl cation (which rapidly forms isobutene)

  • Formation of the carboxylic acid

Functional Group Transformations

The carboxylic acid functionality (after deprotection) can undergo various transformations, including:

  • Amide formation with amines

  • Reduction to alcohols

  • Conversion to other esters

  • Formation of acid chlorides for further reactivity

The nitrogen atom in the pyrrolidine ring can also serve as a site for further functionalization, including:

  • Alkylation

  • Acylation

  • Formation of quaternary ammonium salts

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester, it is useful to compare it with structurally related compounds.

Table 3: Comparison with Related Spirocyclic Compounds

CompoundStructural DifferencePotential Impact on Properties/Applications
Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl esterContains fluorene instead of cyclopenta[c]pyrroleDifferent electronic properties, potential for photophysical applications
Spiro[cyclopentane-1,3′-indolines]Contains indoline instead of cyclopenta[c]pyrroleDifferent biological activity profile, potential anticancer properties
1'-Boc-5-chloro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]Contains indoline and piperidine ringsDifferent pharmacological profile, potential for different receptor interactions
Octahydrocyclopenta[b]pyrrole-2-carboxylic acidLacks the spiro connection and dioxolane ringSimpler structure, different conformational properties

These structural differences can lead to significant variations in physical properties, chemical reactivity, and biological activities. The unique combination of structural features in Spiro[cyclopenta[c]pyrrole-5(1H),2'- dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester contributes to its specific profile of properties and potential applications.

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